molecular formula C15H14ClNO4S B1591836 5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester CAS No. 247237-38-3

5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester

Cat. No. B1591836
M. Wt: 339.8 g/mol
InChI Key: ULLAAIMUVLVAJX-UHFFFAOYSA-N
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Description

5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester is a chemical compound with the molecular formula C15H14ClNO4S . It has a molecular weight of 339.79400 .


Synthesis Analysis

The synthesis of this compound involves several steps. The precursor compounds include Methyl 2-amino-5-chlorobenzoate and Tosyl chloride . The synthetic route involves reactions with these precursors to form the final product .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a chloro group, a sulfonyl group, and an amino group . The sulfonyl group is further substituted with a 4-methylphenyl group .


Physical And Chemical Properties Analysis

This compound has a density of 1.39, a boiling point of 483.9ºC at 760 mmHg, and a melting point of 115ºC . It also has a flash point of 246.5ºC . The exact mass is 339.03300 and the LogP value is 4.38960 .

Scientific Research Applications

Synthesis and Pharmacological Potential

Researchers have developed various derivatives of sulfonamides with potential pharmacological activities. For instance, Pomarnacka and Kornicka (1998) synthesized a series of sulfamoylphenyl(thio or sulfonyl)alkanoic acids, their methyl esters, and hydrazides, observing anticancer activity in vitro for selected compounds (Pomarnacka & Kornicka, 1998). This demonstrates the role of 5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester derivatives in developing new therapeutic agents.

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral potentials of these compounds are significant. For example, Sah et al. (2014) explored the synthesis of formazans from Mannich base derivatives as antimicrobial agents, highlighting the moderate activity of these compounds against pathogenic bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). Additionally, Syed et al. (2011) synthesized new 5-benzylthio-1,3,4-oxadiazoles derived from α-amino acids, noting their potential for development into antiviral agents despite limited efficacy in initial tests (Syed, Akhtar, Al-Masoudi, Jones, & Hameed, 2011).

Chemical Synthesis and Material Science

The synthesis of novel compounds and the investigation of their properties for material science applications are also a key area of research. For instance, Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes with improved water flux, demonstrating the utility of sulfonated aromatic diamine monomers in enhancing the hydrophilicity and performance of nanofiltration membranes (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

properties

IUPAC Name

methyl 5-chloro-2-[(4-methylphenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-10-3-6-12(7-4-10)22(19,20)17-14-8-5-11(16)9-13(14)15(18)21-2/h3-9,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLAAIMUVLVAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594287
Record name Methyl 5-chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester

CAS RN

247237-38-3
Record name Methyl 5-chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247237-38-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 5-chloro-2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of methyl 5-chloroanthranilate (10.50 g (56.6 mmol) in pyridine (30 ml), p-toluenesulfonyl chloride (12.00 g (62.9 mmol)) was added with stirring at 5° C. The mixture was stirred at room temperature for 18 hours, and then, 200 ml of water was added to the resulting mixture. The crystals separated were filtered and washed to give 18.20 g (95%) of 4′-chloro-2′-methoxycarbonyl-p-toluenesulfonanilide as white crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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